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Compound of Interest

Compound Name: Vinyloxytrimethylsilane

Cat. No.: B1662004

This guide provides an in-depth technical overview of vinyloxytrimethylsilane, a pivotal
reagent in modern organic synthesis. Designed for researchers, chemists, and drug
development professionals, this document moves beyond simple procedural outlines to explore
the fundamental principles, mechanistic underpinnings, and strategic applications of this
versatile silyl enol ether.

Introduction: The Strategic Role of
Vinyloxytrimethylsilane

Vinyloxytrimethylsilane, also known as (trimethylsiloxy)ethylene, belongs to the class of silyl
enol ethers. It is the simplest stable, isolable enol equivalent of acetaldehyde. Its significance in
synthetic chemistry stems from its ability to act as a potent and controllable nucleophile,
effectively serving as a synthetic equivalent of the acetaldehyde enolate anion. Unlike transient,
highly basic metal enolates, vinyloxytrimethylsilane is a neutral, purifiable compound,
offering superior handling and precise reactivity control in carbon-carbon bond-forming
reactions.[1][2] This stability, coupled with its predictable reactivity, makes it an indispensable
tool for constructing complex molecular architectures, particularly in the synthesis of
polyketides, natural products, and active pharmaceutical ingredients (APISs).[3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is critical for its effective and safe use.
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Table 1: Physicochemical Properties of

Vinyloxytrimethyisilane

Property Value Source(s)

CAS Number 6213-94-1

Molecular Formula CsH120Si

Molecular Weight 116.23 g/mol

Appearance F:olérless to light yellow clear 61171
liquid

Boiling Point 74-75 °C (lit)) [31[6]

Density 0.779 g/mL at 25 °C (lit.) [3]

Refractive Index (n20/D) 1.389 (lit.) [3]

Flash Point -19 °C (-2.2 °F) - closed cup [31[6]

Storage Temperature 2-8°C, under inert atmosphere [3]

] o Reacts rapidly with moisture
Moisture Sensitivity ] [7]
and protic solvents

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of
vinyloxytrimethylsilane.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic.
The trimethylsilyl group ((CHs)sSi-) will present as a sharp, intense singlet integrating to 9
protons, typically found far upfield around 0.2 ppm. The vinylic protons (-OCH=CH:z) will
appear as a complex multiplet system due to geminal, cis, and trans coupling, typically in the
range of 4.0-6.5 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal
for the methyl carbons of the TMS group near 0 ppm. The two vinylic carbons will appear in
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the olefinic region, with the terminal CHz carbon appearing around 85-95 ppm and the
oxygen-bearing CH carbon appearing further downfield, around 145-155 ppm.[7][8][9]

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional
group information. A strong C=C stretching vibration is expected around 1645 cm~1. The Si-
O-C bond gives rise to strong absorptions in the 1050-1250 cm~1 region. The C-H bonds of
the vinyl group will show stretching vibrations just above 3000 cm~1.[5][10]

Synthesis and Handling: A Validated Protocol

The preparation of silyl enol ethers like vinyloxytrimethylsilane requires careful control of
reaction conditions to ensure high yield and purity. The following protocol is a generalized, self-
validating procedure based on established methods.[1][11]

Protocol: Synthesis of Vinyloxytrimethylsilane

This protocol describes the trapping of an aldehyde enolate with chlorotrimethylsilane.
Objective: To synthesize vinyloxytrimethylsilane from acetaldehyde via its lithium enolate.

Causality: This method utilizes a strong, non-nucleophilic, sterically hindered base (Lithium
Diisopropylamide, LDA) at low temperatures (-78 °C). This combination ensures rapid and
quantitative deprotonation of the aldehyde at the a-carbon, forming the kinetic enolate. The low
temperature prevents side reactions, such as self-condensation (an aldol reaction between two
acetaldehyde molecules). The highly reactive lithium enolate is then "trapped" in situ by the
electrophilic silicon of chlorotrimethylsilane (TMSCI), forming the stable silyl enol ether.[10][12]
[13]

Materials:

» Diisopropylamine, freshly distilled from CaH:
e n-Butyllithium (n-BuLi), 1.6 M in hexanes

» Acetaldehyde, freshly distilled

e Chlorotrimethylsilane (TMSCI), freshly distilled
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Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

Anhydrous pentane

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive
pressure of dry nitrogen throughout the reaction.

LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C using a dry
ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly
add n-BulLi solution (1.05 equivalents) dropwise, keeping the internal temperature below -70
°C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation
of LDA.

Enolate Formation: In a separate flame-dried flask, prepare a solution of freshly distilled
acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise via syringe to
the cold LDA solution over 20-30 minutes, ensuring the internal temperature remains below
-70 °C. Stir the mixture for 1 hour at -78 °C.

Silyl Enol Ether Trapping: Add freshly distilled TMSCI (1.2 equivalents) dropwise to the
reaction mixture. A white precipitate (LiCl) will form. After the addition is complete, allow the
mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 2
hours.

Workup and Isolation: Quench the reaction by pouring the mixture into a separatory funnel
containing cold saturated NaHCOs solution and pentane. Separate the layers. Extract the
agueous layer twice more with pentane.
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 Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa.
Filter the solution and concentrate the solvent carefully using a rotary evaporator at low
temperature and pressure. The crude product can be purified by fractional distillation under a
nitrogen atmosphere to yield pure vinyloxytrimethylsilane.

Handling and Storage: Vinyloxytrimethylsilane is a highly flammable liquid and is extremely
sensitive to moisture.[3][7] It should be handled under an inert atmosphere (nitrogen or argon)
using anhydrous techniques.[14] Store in a tightly sealed container in a refrigerator at 2-8°C.[3]
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-
retardant lab coat, and gloves.

Core Reactivity and Mechanistic Pathways

The synthetic utility of vinyloxytrimethylsilane is centered on the nucleophilicity of its f3-
carbon.

Diagram: Synthesis and Hydrolysis Workflow

This diagram illustrates the fundamental creation and cleavage of the silyl enol ether,
highlighting its role as a protected enolate.
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Caption: Workflow for the synthesis of vinyloxytrimethylsilane and its subsequent hydrolysis.

The Mukaiyama Aldol Addition

The most prominent reaction of vinyloxytrimethylsilane is the Lewis acid-catalyzed
Mukaiyama aldol addition.[6][15] This reaction allows for a crossed aldol reaction between the
acetaldehyde enolate equivalent and another aldehyde or ketone, without the risk of self-
condensation.[3]
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Mechanism:

» Activation: A Lewis acid (e.g., TiCls, BF3-OEt2) coordinates to the carbonyl oxygen of the
electrophile (an aldehyde or ketone), rendering the carbonyl carbon significantly more
electrophilic.

e Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated
carbonyl carbon. This is the key C-C bond-forming step.

 Intermediate Formation: A silylated aldol addition product is formed as an intermediate. The
Lewis acid is still coordinated to the oxygen atoms.

o Workup: Aqueous workup hydrolyzes the silyl ether, liberating the 3-hydroxy carbonyl
product and a silanol byproduct (which typically dimerizes to a disiloxane).[1][16]

Diagram: Mukaiyama Aldol Reaction Mechanism

Vinyloxytrimethylsilane}
(Nucleophile) T - Aqueous
\?' Nucleophilic Attack ~ Silylated Adduct Workup B-Hydroxy Ketone
dehyde ( ) d 7 i >-._ (C-C Bond Formation) _.- Y (Aldol Product)
Aldehyde (R-CHO, Coordination 5 9 Activated Complex T -7
(Electrophile) s G (L) > [R-CHO-LA]

Click to download full resolution via product page

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Applications in Research and Drug Development

The reactions of vinyloxytrimethylsilane provide access to crucial structural motifs found in a
vast array of biologically active molecules.

o Natural Product Synthesis: The B-hydroxy carbonyl unit formed via the Mukaiyama aldol
reaction is a fundamental building block in polyketide natural products, a class that includes
many antibiotics (e.g., erythromycin), antifungals, and anticancer agents. The ability to
control the stereochemistry of this reaction is paramount in total synthesis.[17][18]
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o Pharmaceutical Intermediates: While not always a direct component of a final drug,
organosilicon compounds and the products derived from them are critical pharmaceutical
intermediates.[4][19] Vinyloxytrimethylsilane allows for the clean and efficient construction
of carbon skeletons that are later elaborated into complex APIs. For example, the controlled
addition to a complex keto-aldehyde could be a key step in building a chiral side chain for a

novel therapeutic agent.[20]

» Cycloaddition Reactions: As an electron-rich alkene, vinyloxytrimethylsilane can
participate in cycloaddition reactions, such as [4+3] cycloadditions with oxyallyl cations, to
form seven-membered ring systems.[18][21][22] These structures are present in various

natural products and are challenging to synthesize by other means.

Safety and Storage Summary

Safe handling and storage are non-negotiable when working with this reagent.

Table 2: Hazard and Safety Information
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Category Information Source(s)

Signal Word Danger [3]

H225: Highly flammable liquid
and vapour.H315: Causes skin

Hazard Statements o ] [3][6]
irritation.H319: Causes serious

eye irritation.

P210: Keep away from
heat/sparks/open flames/hot
surfaces.P233: Keep container
tightly closed.P280: Wear
protective gloves/eye
protection/face
protection.P303+P361+P353:
IF ON SKIN (or hair): Take off
Precautionary Statements ) ) ) [6]
immediately all contaminated
clothing. Rinse skin with
water/shower.P305+P351+P33
8: IF IN EYES: Rinse
cautiously with water for
several minutes. Remove
contact lenses, if present and
easy to do. Continue rinsing.

Storage Class 3 (Flammable liquids) [3]

Dispose of contents/container
Disposal to an approved waste disposal  [23]

plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10631541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631541/
https://en.wikipedia.org/wiki/Mukaiyama_aldol_addition
https://en.wikipedia.org/wiki/Mukaiyama_aldol_addition
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631541/
https://m.youtube.com/watch?v=39pqPlZfTPI
https://www.benchchem.com/product/b1662004?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Silyl enol ether - Wikipedia [en.wikipedia.org]
2. thieme-connect.de [thieme-connect.de]

3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural
products and their derivatives/analogues - PMC [pmc.ncbi.nim.nih.gov]

4. bocsci.com [bocsci.com]

5. A brief overview of classical natural product drug synthesis and bioactivity - Organic
Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

7. forskning.ruc.dk [forskning.ruc.dk]

8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9. youtube.com [youtube.com]

10. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
11. rsc.org [rsc.org]

12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

13. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
14. Organic Syntheses Procedure [orgsyn.org]

15. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

16. jk-sci.com [jk-sci.com]

17. mdpi.com [mdpi.com]

18. Organic Syntheses Procedure [orgsyn.org]

19. zmsilane.com [zmsilane.com]

20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

21. organicreactions.org [organicreactions.org]

22. chem.libretexts.org [chem.libretexts.org]

23. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Vinyloxytrimethylsilane (CAS 6213-94-1): A Technical
Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662004#vinyloxytrimethylsilane-cas-number-6213-
94-1]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://en.wikipedia.org/wiki/Silyl_enol_ether
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0037-1611634.pdf?issue=10.1055/s-008-42090
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10631541/
https://www.bocsci.com/resources/pharmaceutical-intermediates-definition-types-applications-in-drug-synthesis.html
https://pubs.rsc.org/en/content/articlelanding/2022/qo/d1qo01341f
https://pubs.rsc.org/en/content/articlelanding/2022/qo/d1qo01341f
https://en.wikipedia.org/wiki/Mukaiyama_aldol_addition
https://forskning.ruc.dk/files/66939065/BKCS_002_.pdf
https://pdfs.semanticscholar.org/e76d/3b42d667e0ae4a09fc6650d3b729fa15b9a3.pdf?skipShowableCheck=true
https://www.youtube.com/watch?v=sGLmg5xO8cI
https://www.makingmolecules.com/blog/enolateequivalents
https://www.rsc.org/suppdata/d1/cc/d1cc06529g/d1cc06529g1.pdf
http://chemweb.bham.ac.uk/coxlr/Teaching/4th_Year/III/Enolate%20Chemistry.pdf
https://eureka.patsnap.com/blog/what-is-an-enolate-organic-chemistry/
http://orgsyn.org/demo.aspx?prep=V85P0209
https://www.tcichemicals.com/US/en/product/name_reaction/Mukaiyama_Aldol_Reaction
https://www.jk-sci.com/blogs/resource-center/mukaiyama-aldol-addition
https://www.mdpi.com/1420-3049/24/17/3040
http://www.orgsyn.org/demo.aspx?prep=v83p0061
https://www.zmsilane.com/organic-synthesis-drug-intermediates/
https://www.sumitomo-chem.co.jp/english/rd/report/files/docs/03_2005-2e.pdf
https://www.organicreactions.org/pubchapter/cycloaddition-and-electrocyclization-reactions-of-vinylketenes-allenylketenes-and-alkynylketenes/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Synthesis_(Shea)/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions
https://m.youtube.com/watch?v=39pqPlZfTPI
https://www.benchchem.com/product/b1662004#vinyloxytrimethylsilane-cas-number-6213-94-1
https://www.benchchem.com/product/b1662004#vinyloxytrimethylsilane-cas-number-6213-94-1
https://www.benchchem.com/product/b1662004#vinyloxytrimethylsilane-cas-number-6213-94-1
https://www.benchchem.com/product/b1662004#vinyloxytrimethylsilane-cas-number-6213-94-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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